molecular formula C14H17N5 B2580111 N-[(6-Methylpyridin-2-yl)methyl]-N-[2-(1,2,4-triazol-1-yl)ethyl]prop-2-yn-1-amine CAS No. 1436283-71-4

N-[(6-Methylpyridin-2-yl)methyl]-N-[2-(1,2,4-triazol-1-yl)ethyl]prop-2-yn-1-amine

Cat. No.: B2580111
CAS No.: 1436283-71-4
M. Wt: 255.325
InChI Key: PSEYGFLVUBWXEJ-UHFFFAOYSA-N
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Description

N-[(6-Methylpyridin-2-yl)methyl]-N-[2-(1,2,4-triazol-1-yl)ethyl]prop-2-yn-1-amine is a useful research compound. Its molecular formula is C14H17N5 and its molecular weight is 255.325. The purity is usually 95%.
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Scientific Research Applications

Catalytic Properties in Aqueous Systems

Nickel(II)−Methyl Complexes with N-[(6-Methylpyridin-2-yl)methyl]-N-[2-(1,2,4-triazol-1-yl)ethyl]prop-2-yn-1-amine and other water-soluble ligands show potential as water-soluble catalyst precursors for ethylene polymerization, forming a water-insoluble active site. These complexes demonstrate polymerization activity in both toluene and aqueous systems, indicating their versatility in different reaction media (Korthals et al., 2007).

Synthesis and Characterization of Rh(III) Complexes

Rh(III) mixed ligand polypyridine type complexes, including those with this compound, have been synthesized and characterized. These complexes show π–π* nature in their absorption and emission properties, and some exhibit dual emitting at low temperatures (Burke et al., 2004).

Pharmaceutical Applications

This compound derivatives have been studied for their pharmaceutical applications, especially in the development of new drugs. The synthesis and pharmacological study of such derivatives, particularly in relation to anti-inflammatory and analgesic properties, have been explored (Sujith et al., 2009).

Polymerization Behavior in Metal Complexes

Aminopyridinato-stabilized metal complexes, including those with this compound, have been synthesized and characterized. Their behavior in ethylene and styrene polymerization reactions was explored, showing high activity towards ethylene when activated with specific agents (Hafeez et al., 2011).

Properties

IUPAC Name

N-[(6-methylpyridin-2-yl)methyl]-N-[2-(1,2,4-triazol-1-yl)ethyl]prop-2-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5/c1-3-7-18(8-9-19-12-15-11-16-19)10-14-6-4-5-13(2)17-14/h1,4-6,11-12H,7-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEYGFLVUBWXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN(CCN2C=NC=N2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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